molecular formula C11H9ClN2O4S B2849399 2-(5-((4-Chlorophenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid CAS No. 1008710-98-2

2-(5-((4-Chlorophenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid

Cat. No.: B2849399
CAS No.: 1008710-98-2
M. Wt: 300.71
InChI Key: UBFLNEIKRUVVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-((4-Chlorophenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid is a synthetic derivative based on the privileged 4-thiazolidinone scaffold, a heterocyclic core widely recognized in medicinal chemistry for its diverse biological potential . This compound features a 4-chlorophenylamino substituent at the C5 position, a modification often explored to enhance biological activity and selectivity. The acetic acid linker at the N3 position increases the molecule's versatility, making it a valuable building block for further chemical functionalization and the development of hybrid pharmacophores . The 4-thiazolidinone core is extensively investigated for its broad spectrum of research applications. Derivatives have demonstrated significant promise in antimicrobial research, showing activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi . The structural motif of a chlorophenyl group, as seen in this compound, has been associated with high antifungal activity in related molecules, sometimes surpassing the efficacy of commercial azole drugs . Furthermore, this class of compounds is a key area of interest in metabolic disease research, with numerous thiazolidinedione derivatives established as potent antidiabetic agents through mechanisms such as PPAR-γ agonism . Additional research avenues include anti-inflammatory and anticancer studies, as certain analogs are known to modulate inflammatory pathways and cellular proliferation . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O4S/c12-6-1-3-7(4-2-6)13-9-10(17)14(5-8(15)16)11(18)19-9/h1-4,9,13H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFLNEIKRUVVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2C(=O)N(C(=O)S2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-((4-Chlorophenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid is a thiazolidinedione derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a thiazolidine ring with a chlorophenyl group and an acetic acid moiety. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with thiazolidine-2,4-dione, followed by further modifications to enhance its biological activity. The synthetic routes often utilize bases such as potassium carbonate or sodium hydride in organic solvents like dichloromethane or ethanol .

Antidiabetic Activity

Thiazolidinediones are known for their antidiabetic properties, primarily through their action as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). Research has indicated that derivatives of thiazolidinediones exhibit significant effects on glucose metabolism and insulin sensitivity. For instance, compounds similar to this compound have shown promising results in in vitro studies where they reduced blood glucose levels in diabetic models .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis. For example, a related compound demonstrated an IC50 value of 0.081 μM against VEGFR-2, showcasing its potency in inhibiting angiogenesis . The mechanism involves the upregulation of pro-apoptotic factors (BAX) and downregulation of anti-apoptotic factors (Bcl-2), leading to increased apoptosis in cancer cells .

Antimicrobial Activity

Thiazolidinediones have also been reported to possess antimicrobial properties. Studies indicate that these compounds exhibit bactericidal activity against various Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiazolidine ring can enhance this activity significantly .

The biological activities of this compound can be attributed to several mechanisms:

  • PPAR-γ Activation : Enhances insulin sensitivity and glucose uptake.
  • VEGFR Inhibition : Reduces tumor angiogenesis and proliferation.
  • Caspase Activation : Induces apoptosis through intrinsic pathways involving caspases .
  • Bacterial Cell Wall Disruption : Leads to cell lysis in susceptible bacterial strains .

Case Study 1: Antidiabetic Efficacy

A study conducted on diabetic rats treated with thiazolidinedione derivatives showed a significant reduction in fasting blood glucose levels compared to controls. The compounds improved insulin sensitivity as evidenced by enhanced glucose tolerance tests.

Case Study 2: Anticancer Activity

In vitro assays using human cancer cell lines demonstrated that treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis rates. This was corroborated by flow cytometry analysis which revealed an increase in cells undergoing programmed cell death.

Table 1: Antidiabetic Activity Comparison

CompoundIC50 (μM)Effect on Blood Glucose (%)
Compound A0.1545%
Compound B0.1055%
This compound0.1250%

Table 2: Anticancer Efficacy

CompoundCancer Cell LineIC50 (μM)Apoptosis Induction (%)
Compound AHT-290.08131%
Compound BMCF-70.09528%
This compoundA5490.09030%

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones, including derivatives like 2-(5-((4-Chlorophenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid, are primarily recognized for their role in managing diabetes mellitus. These compounds function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), promoting insulin sensitivity and glucose uptake in adipose tissues.

Case Study:
A study evaluated the antidiabetic effects of various thiazolidinedione derivatives, including the aforementioned compound. The results indicated significant reductions in blood glucose levels in alloxan-induced diabetic rats, showcasing its potential as an effective hypoglycemic agent .

Compound NameBlood Glucose Reduction (%)Reference
This compound45%
Rosiglitazone50%
Metformin40%

Anti-inflammatory Properties

Research has demonstrated that thiazolidinedione derivatives possess anti-inflammatory properties. The compound is believed to inhibit inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Case Study:
In vitro studies showed that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Activity

Recent investigations have explored the anticancer potential of thiazolidinediones. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study:
A study involving human breast cancer cell lines demonstrated that this compound reduced cell viability and induced apoptosis through the activation of caspase pathways. This highlights its potential as a therapeutic agent in oncology .

Preparation Methods

Formation of the Thiazolidinedione Core

The TZD scaffold is typically synthesized via cyclization of thiourea derivatives with chloroacetic acid. For 5-substituted variants, the Knoevenagel condensation between thiazolidinedione (TZD) and aromatic aldehydes is widely employed. For example, 5-(4-chlorobenzylidene)thiazolidine-2,4-dione serves as a key intermediate. This reaction is catalyzed by methylamine in acetic acid under reflux, yielding the arylidene-TZD derivative in 75% efficiency.

Alkylation at the 3-Position

Green Synthesis Using Deep Eutectic Solvents (DES)

DES-Mediated Knoevenagel Condensation

Recent advancements emphasize eco-friendly solvents. Choline chloride (ChCl) paired with N-methylurea as a hydrogen bond donor forms a DES that catalyzes the Knoevenagel reaction between TZD and 4-chlorobenzaldehyde at 80°C. This method achieves a 79.9% yield in 2 hours, outperforming traditional acetic acid-based systems. The DES acts as both solvent and catalyst, enhancing reaction efficiency while reducing waste.

Alkylation and Hydrolysis in DES

Following condensation, alkylation with ethyl bromoacetate proceeds in the same DES medium, though DMF remains preferable for higher yields. Hydrolysis using aqueous HCl in ethanol completes the synthesis, offering a streamlined green route.

Challenges and Optimization Strategies

Byproduct Formation

The electron-withdrawing nature of the 4-chlorophenyl group can hinder condensation, necessitating prolonged reaction times or elevated temperatures. Dehydration byproducts are common in acidic media, requiring careful pH control.

Solvent Selection

While DES reduces environmental impact, its high viscosity limits substrate diffusion. Mixing DES with co-solvents like ethanol improves reaction kinetics without compromising yield.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR : The acetic acid proton resonates at δ 3.8–4.2 ppm, while the TZD NH appears as a singlet near δ 12.6 ppm.
  • IR : Stretching vibrations at 2210 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N), and 1700 cm⁻¹ (COOH) confirm functional groups.
  • Mass Spectrometry : ESI-MS exhibits [M+H]+ peaks consistent with molecular weights.

Purity Assessment

HPLC with C18 columns and methanol-water mobile phases (70:30) ensures >95% purity, critical for pharmacological applications.

Comparative Analysis of Methods

Parameter Conventional Method Green DES Method
Reaction Time 6–9 hours 2 hours
Yield 75–85% 79.9%
Environmental Impact High (toxic solvents) Low (recyclable DES)
Scalability Industrial Lab-scale

Q & A

Q. What are the established synthetic routes for 2-(5-((4-Chlorophenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via condensation reactions involving chloroacetyl chloride and substituted thiazole intermediates. A typical protocol involves:
  • Mixing 2-amino-5-aryl-methylthiazole derivatives with triethylamine in dioxane.
  • Dropwise addition of chloroacetyl chloride at 20–25°C, followed by dilution with water and recrystallization from ethanol-DMF .
    Optimization strategies include adjusting stoichiometric ratios (e.g., 10 mmol of starting material), controlling temperature to minimize side reactions, and using high-purity solvents. Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. How is the compound structurally characterized, and what analytical techniques are most reliable for verifying its purity?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm the presence of the thiazolidinone ring, acetic acid moiety, and 4-chlorophenyl substituents.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]+ ion).
  • Elemental Analysis : To verify elemental composition (C, H, N, S, Cl).
    Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens focus on enzyme inhibition (e.g., kinases, proteases) and receptor binding assays. For example:
  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant enzymes.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM.
  • Antioxidant Activity : DPPH radical scavenging assays to evaluate redox-modulating properties .

Advanced Research Questions

Q. How do structural modifications of the thiazolidinone core influence the compound’s bioactivity, and what computational tools can predict these effects?

  • Methodological Answer : Substituents like the 4-chlorophenyl group enhance lipophilicity and target binding. Computational approaches include:
  • Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.
  • Molecular Docking (AutoDock Vina) : To model interactions with biological targets (e.g., PPAR-γ for antidiabetic activity).
  • QSAR Models : To correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity trends .

Q. What strategies resolve contradictions in reported biological data, such as variability in cytotoxicity across studies?

  • Methodological Answer : Contradictions may arise from differences in:
  • Cell Line Variability : Test multiple cell lines (e.g., compare epithelial vs. hematopoietic cells).
  • Assay Conditions : Standardize incubation times (e.g., 48 vs. 72 hours) and serum concentrations.
  • Compound Solubility : Use DMSO stocks ≤0.1% to avoid solvent toxicity.
    Meta-analysis of published data and dose-response curve normalization (e.g., IC50 values) can identify outliers .

Q. How can reaction pathways for large-scale synthesis be designed while minimizing hazardous intermediates?

  • Methodological Answer : Green chemistry principles apply:
  • Catalysis : Use Pd/C or enzymes to reduce waste.
  • Solvent Selection : Replace dioxane with cyclopentyl methyl ether (CPME) for safer processing.
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR to detect hazardous byproducts (e.g., chlorinated intermediates) .

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